Pseudopteroxazole

Description

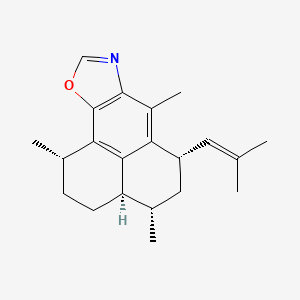

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H27NO |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

(1S,3aR,4S,6S)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-phenaleno[2,1-d][1,3]oxazole |

InChI |

InChI=1S/C21H27NO/c1-11(2)8-15-9-13(4)16-7-6-12(3)17-19(16)18(15)14(5)20-21(17)23-10-22-20/h8,10,12-13,15-16H,6-7,9H2,1-5H3/t12-,13-,15+,16+/m0/s1 |

InChI Key |

HTRVXIUUWGLCAT-WMHQRMGPSA-N |

SMILES |

CC1CCC2C(CC(C3=C(C4=C(C1=C23)OC=N4)C)C=C(C)C)C |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H](C[C@H](C3=C(C4=C(C1=C23)OC=N4)C)C=C(C)C)C |

Canonical SMILES |

CC1CCC2C(CC(C3=C(C4=C(C1=C23)OC=N4)C)C=C(C)C)C |

Synonyms |

pseudopteroxazole |

Origin of Product |

United States |

Research on Isolation and Structural Elucidation Methodologies of Pseudopteroxazole

Advanced Chromatographic Techniques in Pseudopteroxazole Isolation

The isolation of this compound from its marine source is a meticulous process that relies on a sequence of chromatographic separations to partition the target compound from a complex mixture of other metabolites. The procedure typically begins with a hexane (B92381) extract of the gorgonian coral Pseudopterogorgia elisabethae. acs.orgacs.org

Initial purification steps involve column chromatography over silica (B1680970) gel. acs.orgijpsr.com In a reported isolation, the crude hexane extract was subjected to silica gel column chromatography, and the resulting primary fractions were pooled based on their Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) profiles. acs.org A specific fraction was then further chromatographed using a silica gel column with an eluent system of 10% ethyl acetate (B1210297) in hexane. acs.org

For final purification and to obtain the pure compound, researchers have employed repeated column chromatography, including both normal-phase and reversed-phase techniques. acs.org A detailed account describes the use of reversed-phase column chromatography over C18 silica gel with a mobile phase of 3% water in methanol, followed by another round of normal-phase column chromatography on silica gel with 5% ethyl acetate in hexane to yield pure this compound. acs.org Modern approaches to natural product isolation frequently utilize high-performance liquid chromatography (HPLC), particularly preparative HPLC, to achieve high purity standards (≥99%) for complex molecules like this compound. plantaanalytica.comnih.govamericanpeptidesociety.org Flash chromatography is another advanced and rapid technique often used in both the isolation from natural extracts and the purification of synthetic intermediates and analogues of this compound. nih.govmdpi.com

Spectroscopic Methodologies for this compound Structural Elucidation

The definitive structure of this compound was established through the comprehensive application of various spectroscopic methods. acs.orgebi.ac.uk Analysis of its spectral data from NMR, mass spectrometry, and other techniques allowed researchers to piece together its tetracyclic framework and identify its constituent functional groups.

NMR spectroscopy was fundamental to the structural elucidation of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provided the necessary data to map the carbon skeleton and the placement of protons and substituents. acs.orgipb.pt

The ¹H NMR spectrum revealed key features of the molecule, including a distinctive sharp singlet at δ 7.98 ppm, which is characteristic of an aromatic proton on the carbon situated between the heteroatoms of the oxazole (B20620) ring. acs.org The ¹³C NMR spectrum confirmed the presence of 21 carbon atoms and was instrumental in identifying the fully substituted benzoxazole (B165842) moiety. acs.org

2D NMR techniques were crucial for assembling the complete structure. Heteronuclear Multiple Bond Correlation (HMBC) experiments were used to establish the substitution pattern of the benzoxazole ring by showing long-range correlations between protons and carbons. ipb.pt The stereochemistry of the cyclohexane (B81311) ring was assigned using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close to each other in space. ipb.pt

Table 1: Selected NMR Data for this compound

| Technique | Observation | Inference | Reference |

|---|---|---|---|

| ¹H NMR | Sharp 1H singlet at δ 7.98 | Aromatic hydrogen on the carbon between the oxazole heteroatoms. | acs.org |

| ¹³C NMR | 21 distinct signals | Confirmed the molecular formula's carbon count. | acs.org |

| ¹³C NMR | Signals at δ 151.0 (d), 147.1 (s), 137.9 (s), 136.7 (s), 134.7 (s), 126.6 (s), 122.4 (s) | Presence of a fully substituted benzoxazole moiety. | acs.org |

| 2D NMR (HMBC) | Long-range ¹H-¹³C correlations | Confirmed the substitution pattern of the benzoxazole ring. | ipb.pt |

| 2D NMR (NOESY) | Through-space proton correlations | Assigned the stereochemistry of the cyclohexane ring. | ipb.pt |

Mass spectrometry provided definitive proof of the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) established a molecular formula of C₂₁H₂₉NO. acs.org Specifically, High-Resolution Electron Impact Mass Spectrometry (HREIMS) yielded a molecular ion [M]⁺ at a mass-to-charge ratio (m/z) of 311.2258, which correlated closely with the calculated value of 311.2249 for C₂₁H₂₉NO. acs.org

The mass spectrum also displayed a characteristic fragmentation pattern, with a base peak ion at m/z 200.1076. acs.org This major fragment corresponds to the loss of a C₈H₁₅ moiety, which is indicative of the cleavage of the terpenoid side chain from the core structure. acs.org

While the planar structure and relative stereochemistry of this compound were determined by NMR and MS, the absolute configuration required further investigation. The initially proposed stereochemistry was later revised. nih.govnih.gov This correction was accomplished through the first enantiospecific total synthesis of the compound, a landmark achievement that clarified the molecule's true three-dimensional arrangement. nih.gov

Although a direct X-ray crystal structure of the natural product itself was not initially reported, X-ray crystallography played a critical role in the synthetic verification of its structure. nih.govresearchgate.net Researchers used X-ray analysis to determine the absolute configuration of key chiral intermediates during the total synthesis. thieme-connect.com By unequivocally establishing the stereochemistry of these synthetic building blocks, the absolute configuration of the final synthetic this compound could be assigned with certainty. Comparing the properties of this synthetic material to the natural isolate allowed for the definitive correction and confirmation of the natural product's absolute stereochemistry. nih.govnih.gov

Pseudopteroxazole Biosynthesis Research

Investigation of the Pseudopteroxazole Biosynthetic Pathway

Research into the biosynthesis of this compound is closely linked to that of the co-occurring and structurally related pseudopterosins. It is widely postulated that these compounds share a common biosynthetic origin, diverging at a late stage. Seco-pseudopterosins, which feature an open-chain diterpene skeleton, are considered to be putative biosynthetic precursors to the cyclized pseudopterosin aglycones. lboro.ac.uk This suggests a pathway that proceeds through key cyclization and functionalization steps.

A proposed biosynthetic pathway for this compound likely commences with the cyclization of a universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). In the related pseudopterosin pathway, a diterpene cyclase has been identified that converts GGPP to elisabethatriene (B1243429), a key tricyclic diterpene intermediate. capes.gov.brnih.gov It is hypothesized that this compound biosynthesis proceeds through a similar or identical intermediate.

Following the formation of the core diterpene skeleton, a series of oxidative modifications are presumed to occur, leading to the aromatic portion of the molecule. The final key steps would involve the incorporation of an amino acid or a related nitrogenous precursor and subsequent cyclization and oxidation to form the characteristic oxazole (B20620) ring. A putative biosynthetic route for other oxazole-containing diterpenoids, such as salvianans, suggests a mechanism involving the nucleophilic attack of an amino acid's amino group on an O-quinone intermediate of the diterpene, followed by cyclization and reductive decarboxylation to form the oxazole moiety. acs.org

Table 1: Proposed Key Intermediates in this compound Biosynthesis

| Intermediate | Precursor | Role in Pathway |

| Geranylgeranyl Pyrophosphate (GGPP) | Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) | Universal C20 precursor for diterpenoids. jmb.or.kr |

| Elisabethatriene | Geranylgeranyl Pyrophosphate (GGPP) | Product of initial terpene cyclase activity, forming the core carbon skeleton. capes.gov.brnih.gov |

| Seco-Pseudopterosin-like Intermediate | Elisabethatriene | Putative open-chain precursor prior to final cyclizations. lboro.ac.uk |

| Diterpene Quinone Intermediate | Seco-Pseudopterosin-like Intermediate | Oxidized intermediate activated for amination. |

| Amino Acid Adduct | Diterpene Quinone Intermediate & Amino Acid | Product of amination leading to the incorporation of the oxazole nitrogen and carbons. |

| This compound | Amino Acid Adduct | Final product after cyclization and aromatization of the oxazole ring. |

Enzymatic Mechanisms in this compound Biogenesis

While the specific enzymes responsible for the complete biosynthesis of this compound have not been fully characterized, the proposed pathway implicates several key enzyme families based on analogous biosynthetic systems.

The initial and crucial step is catalyzed by a terpene cyclase . In the biosynthesis of the related pseudopterosins, a diterpene cyclase enzyme has been shown to be responsible for the formation of elisabethatriene from GGPP. capes.gov.brnih.gov This class of enzymes is known to orchestrate complex carbocation-mediated cyclization cascades to generate the high diversity of terpene skeletons found in nature.

Following the initial cyclization, cytochrome P450 monooxygenases (CYPs) are likely involved in the subsequent oxidative modifications of the diterpene scaffold. These enzymes are commonly responsible for hydroxylating and further oxidizing terpene intermediates, which would be necessary to form the aromatic ring system of this compound.

The formation of the oxazole ring itself is a critical transformation. Drawing parallels from the biosynthesis of other oxazole-containing natural products, this is likely a multi-step process. acs.org It may involve an aminotransferase or a non-enzymatic Michael addition to introduce the nitrogen atom, followed by the action of a dehydratase and an oxidase or dehydrogenase to form the heterocyclic ring. In some bacterial systems that produce oxazoles, dedicated enzyme systems, including those with homologies to non-ribosomal peptide synthetase (NRPS) modules, are responsible for the heterocyclization. plos.org However, the precise enzymatic machinery in P. elisabethae remains to be elucidated.

Table 2: Postulated Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Proposed Function | Substrate(s) | Product(s) |

| Terpene Cyclase | Formation of the initial diterpene carbon skeleton. | Geranylgeranyl Pyrophosphate | Elisabethatriene |

| Cytochrome P450 Monooxygenases | Oxidative modifications, including hydroxylation and aromatization. | Diterpene Intermediates | Oxidized Diterpenes |

| Aminotransferase/Amidase | Incorporation of the nitrogen atom for the oxazole ring. | Oxidized Diterpene, Amino Acid | Amino-diterpene Intermediate |

| Dehydratase | Cyclization to form the oxazoline (B21484) precursor. | Amino-diterpene Intermediate | Dihydro-oxazole Intermediate |

| Oxidase/Dehydrogenase | Aromatization of the oxazoline to an oxazole ring. | Dihydro-oxazole Intermediate | This compound |

Chemoenzymatic Approaches to this compound Analogs

The development of chemoenzymatic strategies offers a powerful avenue for the synthesis of novel this compound analogs that may possess improved or novel biological activities. These approaches combine the selectivity and efficiency of enzymatic reactions with the versatility of chemical synthesis.

A plausible chemoenzymatic strategy could involve the chemical synthesis of a simplified or modified diterpene precursor, which could then be acted upon by enzymes from the this compound or related biosynthetic pathways. For instance, chemically synthesized analogs of elisabethatriene could be fed to cell-free extracts or purified enzymes from P. elisabethae to generate novel cyclized products.

Furthermore, enzymes with known broad substrate tolerance could be employed. For example, cytochrome P450 enzymes known for their role in natural product diversification could be used to hydroxylate the this compound core at various positions, creating a library of derivatives. Similarly, glycosyltransferases could be used to attach various sugar moieties to the molecule, potentially altering its solubility and bioactivity, a strategy that has been successfully applied to other diterpenes.

Conversely, the core diterpene skeleton could be produced biosynthetically in a microbial host engineered with the relevant terpene cyclase. This biosynthetically derived core could then be chemically modified to introduce different functional groups or heterocyclic rings, including variations of the oxazole moiety. This approach leverages the ability of enzymes to efficiently produce complex chiral scaffolds from simple starting materials, which can then be elaborated through robust chemical transformations. nih.gov The total synthesis of this compound has been achieved through chemical methods, providing a roadmap for the late-stage chemical diversification of a biosynthetically produced intermediate. nih.govnih.gov

Table 3: Potential Chemoenzymatic Strategies for this compound Analogs

| Strategy | Description | Key Step(s) | Potential Outcome |

| Precursor-Directed Biosynthesis | Feeding chemically synthesized analogs of biosynthetic intermediates to the producing organism or its enzymes. | Synthesis of modified diterpene precursors; Biotransformation. | Novel this compound analogs with modified skeletons. |

| Late-Stage Enzymatic Functionalization | Using isolated enzymes to modify the chemically synthesized this compound core. | Chemical synthesis of this compound; Enzymatic hydroxylation, glycosylation, etc. | Library of functionalized this compound derivatives. |

| Biosynthetic Core with Chemical Elaboration | Producing the core diterpene scaffold biosynthetically and then modifying it chemically. | Heterologous expression of terpene cyclase; Chemical synthesis on the biosynthetic core. | Diverse analogs with non-natural side chains or heterocyclic rings. |

Synthetic Chemistry Research on Pseudopteroxazole

Strategies for Pseudopteroxazole Total Synthesis

The intricate structure of this compound, characterized by a substituted tetrahydronaphthalene core fused to an oxazole (B20620) ring, has inspired the development of numerous synthetic strategies. These approaches are often designed to be efficient, stereoselective, and convergent, enabling the construction of the target molecule and its analogues for further biological evaluation.

Enantiospecific Total Synthesis Approaches

Enantiospecific synthesis, which utilizes a chiral starting material from the "chiral pool" to control the stereochemistry of the final product, has been a cornerstone in the synthesis of this compound.

One of the first enantiospecific total syntheses of this compound commenced from the readily available S-(−)-limonene. acs.orgnih.gov This approach established the absolute stereochemistry of the natural product, which had been previously misassigned. acs.org The synthesis involved a modified Robinson annulation to construct a key cyclohexanone (B45756) intermediate. A notable transformation was a novel modification of the Wolff-Semmler rearrangement to form an orthogonally protected aminophenol. acs.orgnih.gov The synthesis culminated in a diastereoselective cationic cyclization to forge the tetracyclic core, followed by the introduction of the oxazole moiety. acs.orgnih.gov This route not only provided the natural product but also its C(1)-diastereomer, making all four possible diastereomers available for antimicrobial studies. acs.org

More recently, an enantioselective total synthesis of both this compound and the related natural product ileabethoxazole has been reported. researchgate.netdntb.gov.uanih.gov A key feature of this strategy is the use of Carreira's asymmetric dual catalytic allylation to construct the two stereocenters in the side chain with high enantioselectivity and good diastereoselectivity. researchgate.netdntb.gov.uanih.gov This method offers the potential to access other diastereoisomers at these positions. Cationic cyclizations were then employed to construct the tetracyclic core, demonstrating an effective pathway to establish the opposite configurations at C1 found in this compound and ileabethoxazole. researchgate.netdntb.gov.uanih.gov

| Starting Material | Key Reactions | Reference |

| S-(−)-limonene | Modified Robinson annulation, Wolff-Semmler rearrangement, Cationic cyclization | acs.orgnih.gov |

| Sulfoximine (B86345) derivative | Intramolecular carbanion addition, Friedel-Crafts alkylation, Hydrogenation | acs.org |

| Allylic alcohol | Carreira's asymmetric dual catalytic allylation, Cationic cyclization | researchgate.netdntb.gov.uanih.gov |

Convergent and Divergent Synthetic Routes to this compound

Convergent and divergent strategies offer efficient pathways to complex molecules like this compound by preparing key fragments separately before their assembly or by using a common intermediate to access multiple targets.

A notable collective synthesis of this compound, ileabethoxazole, and seco-pseudopteroxazole (B1246743) exemplifies a divergent approach. nih.govnoaa.govthieme-connect.comthieme-connect.com This strategy relied on the construction of a highly substituted arene as an advanced common intermediate. nih.govnoaa.gov The synthesis of this intermediate was achieved through a palladium-catalyzed cascade reaction to form a triene precursor, followed by a key 6π electrocyclization/aromatization sequence. nih.govnoaa.govthieme-connect.comthieme-connect.com From this common intermediate, divergent radical cyclizations were employed to form the five- and six-membered rings of ileabethoxazole and this compound, respectively, with the desired stereochemistry. nih.govnih.govnoaa.gov

A deconstructive and divergent synthesis has also been conceptualized, where complex structures are built through the cleavage of bonds in more accessible molecules. researchgate.net This strategy highlights the generation of multiple natural products, including (+)-pseudopteroxazole, from a common intermediate. researchgate.net

Key Reaction Methodologies in this compound Total Synthesis

The total synthesis of this compound has served as a platform for the development and application of powerful reaction methodologies.

Palladium-catalyzed cascade reactions have proven to be highly effective in rapidly assembling the complex core of this compound and related natural products. colab.wsrsc.org These reactions allow for the formation of multiple carbon-carbon bonds in a single operation, leading to a significant increase in synthetic efficiency. acs.org

In a collective synthesis of this compound, ileabethoxazole, and seco-pseudopteroxazole, a key step involved a cascade alkyne carbopalladation/Stille reaction. nih.govnoaa.govthieme-connect.comthieme-connect.com This reaction constructed a triene precursor with the correct geometry for a subsequent electrocyclization. nih.govnoaa.gov The cascade is initiated by the carbopalladation of an alkyne, followed by a Stille cross-coupling reaction to introduce the remaining part of the triene system. thieme-connect.comthieme-connect.com This approach highlights the power of palladium catalysis to orchestrate complex bond formations in a controlled manner. acs.org

Electrocyclization reactions, particularly 6π electrocyclizations, have been instrumental in the construction of the aromatic core of this compound. nih.govnoaa.gov These pericyclic reactions, often followed by an aromatization step, provide a powerful method for the synthesis of highly substituted aromatic rings.

In the collective synthesis of this compound and its congeners, a fully substituted arene was assembled through a key 6π electrocyclization/aromatization sequence of a triene precursor. nih.govnoaa.govthieme-connect.comthieme-connect.com This one-pot process, occurring upon heating in the presence of air, served as a crucial step in creating an advanced common intermediate for the synthesis of multiple natural products. thieme-connect.comthieme-connect.com The efficiency of this transformation underscores the utility of electrocyclic reactions in complex molecule synthesis.

Radical cyclizations offer a mild and efficient method for the formation of cyclic systems and have been successfully applied in the total synthesis of this compound. nih.govnih.govnoaa.gov These reactions are particularly useful for constructing five- and six-membered rings with high stereocontrol. mdpi.comiupac.org

Asymmetric Catalytic Allylation Strategies

A notable strategy in the enantioselective total synthesis of this compound involves the use of asymmetric catalytic allylation to establish crucial stereocenters.

Detailed Research Findings: In one successful enantioselective total synthesis of this compound, Carreira's asymmetric dual catalytic allylation was employed to construct the two primary stereocenters at the C2 and C3 positions. researchgate.netnih.gov This method demonstrated high enantioselectivity and good diastereoselectivity, proving effective for creating these specific chiral centers. researchgate.netnih.gov The power of this strategy lies in its potential to access different diastereoisomers of this compound by modifying the catalytic system, which could be instrumental in synthesizing analogs for structure-activity relationship studies. researchgate.netnih.gov

| Asymmetric Allylation Strategy | Key Features | Outcome | Reference(s) |

| Carreira's Asymmetric Dual Catalytic Allylation | Establishes stereocenters at C2 and C3. | Excellent enantioselectivity and good diastereoselectivity. | researchgate.net, nih.gov |

| Potential for Diastereoisomer Access | Modification of the catalytic system could yield different stereoisomers. | Provides a pathway for structural modifications at C2 and C3. | researchgate.net, nih.gov |

Intramolecular Carbanion Additions

A pivotal method for constructing the core structure of this compound involves the intramolecular addition of a carbanion.

Detailed Research Findings: A highly stereoselective intramolecular Michael addition of a sulfoximine carbanion to an α,β-unsaturated ester has been a cornerstone in several synthetic routes to this compound. acs.orgnih.gov This reaction creates a key benzothiazine intermediate in an enantiomerically pure form. acs.orgresearchgate.net The resulting benzothiazine serves as a versatile template, allowing for the subsequent stereoselective introduction of other functional groups and structural elements necessary to complete the synthesis. acs.org This approach has been successfully applied to the total synthesis of this compound, highlighting its efficiency and stereocontrol. acs.orgnih.gov The synthesis proceeds through the formation of the tricyclic benzothiazine, which is a precursor to the final this compound structure. nih.govacs.org

| Reaction | Reactants | Key Intermediate | Significance | Reference(s) |

| Intramolecular Michael Addition | Sulfoximine carbanion, α,β-unsaturated ester | Enantiomerically pure benzothiazine | Establishes benzylic stereocenters with high selectivity. | acs.org, nih.gov |

Cationic Cyclization Reactions

Cationic cyclization represents a critical transformation in the synthesis of this compound, enabling the formation of its tricyclic core.

Detailed Research Findings: Cationic cyclization of a diene precursor has been effectively used to construct the amphilectane ring system of this compound. researchgate.netacs.org In one approach, the cyclization of a diene intermediate yielded two diastereomeric tricyclic amphilectanes, which could then be separated and individually converted to this compound and its C1 diastereomer. acs.orgnih.gov This demonstrates that the cationic cyclization pathway can be controlled to produce different configurations at the C1 position. researchgate.netnih.gov Another synthetic route employed a completely stereoselective intramolecular Friedel-Crafts alkylation, a type of cationic cyclization, to form a tricyclic benzothiazine precursor to this compound. nih.govacs.org The stereochemical outcome of this cyclization can be influenced by steric factors within the precursor molecule. acs.org

| Cyclization Type | Precursor | Product(s) | Key Outcome | Reference(s) |

| Cationic Cyclization | Diene | Diastereomeric tricyclic amphilectanes | Construction of the amphilectane skeleton; access to C1 diastereomers. | researchgate.net, nih.gov, acs.org |

| Intramolecular Friedel-Crafts Alkylation | Allylic diene with a benzothiazine moiety | Single diastereomer of a tricyclic benzothiazine | Completely stereoselective formation of the tricyclic core. | nih.gov, acs.org |

Anionic Oxy-Cope Rearrangement Applications

While not directly applied in a completed total synthesis of this compound itself, the anionic oxy-Cope rearrangement is a powerful tool for constructing the core structures of closely related pseudopterosin natural products.

Detailed Research Findings: Research into the synthesis of pseudopterosin aglycones has utilized an anionic oxy-Cope/transannular Michael addition cascade. nih.govnih.gov This sequence transforms a spirocyclic precursor, which can be obtained through a Diels-Alder reaction, into the hydrophenalene carbon skeleton characteristic of the pseudopterosins. nih.govnih.gov The initial anionic oxy-Cope rearrangement of a propargylic alcohol precursor leads to the formation of a bicyclo[7.3.1] system with high stereoselectivity. nih.gov Although this cascade has proven highly efficient and stereocontrolled for the pseudopterosin framework, its direct application to forge the specific skeleton of this compound has not been reported. nih.govlboro.ac.uk These studies, however, showcase the potential of such rearrangements in the synthesis of complex marine diterpenes. acs.org

Semi-Synthetic Approaches to this compound and its Congeners

Semi-synthetic methods provide a more direct route to this compound and its analogs by leveraging the readily available scaffolds of related natural products.

Derivatization from Pseudopterosin Scaffolds

The structural similarity between this compound and the more abundant pseudopterosins has been exploited to develop efficient conversion methods.

Detailed Research Findings: Rapid, one-pot methodologies have been developed to prepare this compound directly from naturally occurring pseudopterosins. nih.gov A key transformation in this semi-synthesis is a novel silver(I)-mediated reaction that converts the catechol moiety of a pseudopterosin into the benzoxazole (B165842) ring of this compound. nih.gov This approach has also enabled the first synthesis of homothis compound, a naturally occurring congener of this compound. nih.gov This derivatization strategy offers a practical and efficient pathway to access not only this compound but also other related compounds. mdpi.com

| Starting Material | Key Reagent | Transformation | Product | Reference(s) |

| Pseudopterosins | Silver(I) | Catechol to benzoxazole formation | This compound | nih.gov |

| Pseudopterosins | Silver(I) | Catechol to benzoxazole formation | Homothis compound | nih.gov |

Development of Non-Natural this compound Analogs

The synthesis of non-natural analogs of this compound is a key area of research aimed at exploring and potentially improving its biological activity.

Detailed Research Findings: Semi-synthetic strategies have been employed to create a variety of non-natural this compound analogs. nih.govencyclopedia.pub These efforts include the synthesis of isopseudopteroxazoles, where the oxygen and nitrogen atoms of the oxazole ring are interchanged. nih.gov Furthermore, derivatives with substitutions at the C-21 position of the oxazole ring have been prepared. mdpi.com For instance, a semi-synthetic derivative, 21-((1H-imidazol-5-yl)methyl)-pseudopteroxazole, has been synthesized and shown to possess potent antimicrobial activity. mdpi.com Several of these novel, non-natural analogs have demonstrated strong activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, indicating a broader spectrum of antibiotic activity compared to the parent natural product. nih.gov

| Analog Type | Structural Modification | Example | Significance | Reference(s) |

| Isopseudopteroxazoles | Inversion of oxazole N and O atoms | - | Exploration of structural isomers. | nih.gov |

| C-21 Substituted Analogs | Addition of a substituent at the C-21 position | 21-((1H-imidazol-5-yl)methyl)-pseudopteroxazole | Improved antimicrobial activity. | mdpi.com |

Research on Biological Activity and Mechanism of Action of Pseudopteroxazole

Antimicrobial Activity Research

Pseudopteroxazole has demonstrated notable activity against a range of bacterial pathogens, particularly Mycobacterium tuberculosis and various Gram-positive bacteria.

This compound Activity Against Mycobacterium tuberculosis

A significant body of research has focused on the antitubercular properties of this compound. It has shown inhibitory effects against the H37Rv strain of Mycobacterium tuberculosis. mdpi.comsioc-journal.cnacs.org Notably, the compound is active against both replicating and non-replicating persistent forms of M. tuberculosis. mdpi.comnih.gov The activity against non-replicating forms is particularly crucial, as these persistent bacteria are often responsible for the long duration of tuberculosis treatment. mdpi.com

Research has also explored the activity of this compound against drug-resistant strains of M. tuberculosis. Studies have shown that it exhibits activity against strains resistant to several clinically used antibiotics. mdpi.comnih.gov This suggests that this compound may operate through a unique mechanism of action that is different from existing antitubercular drugs. mdpi.comnih.gov

A semi-synthetic derivative, 21-((1H-imidazol-5-yl)methyl)-pseudopteroxazole, has been developed and shown to be more potent than the natural product itself. mdpi.comnih.gov This derivative displayed equipotent activity against both replicating and non-replicating forms of M. tuberculosis with low cytotoxicity. mdpi.comnih.gov

Efficacy Against Gram-Positive Bacterial Pathogens

This compound and its derivatives have demonstrated a considerable spectrum of activity against various Gram-positive bacteria. mdpi.comnih.govresearchgate.net This includes clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). researchgate.netnih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against several Gram-positive bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus SG511 | 0.5 - 2 |

| Staphylococcus aureus HG003 | 0.5 - 2 |

| Bacillus subtilis 168 | 0.5 - 2 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Modest Activity |

| Vancomycin-resistant Enterococci (VRE) | Modest Activity |

Data sourced from multiple studies. researchgate.netresearchgate.net

While showing strong efficacy against some Gram-positive strains, the activity against MRSA and VRE is described as modest. researchgate.net However, some non-natural, semi-synthetic pseudopteroxazoles have exhibited improved activity against MRSA, indicating a broader spectrum of antibiotic activity is achievable through structural modifications. nih.gov

Activity Spectrum Against Drug-Resistant Bacterial Strains

A key area of investigation has been the effectiveness of this compound against antibiotic-resistant bacteria. Research has confirmed its activity against M. tuberculosis H37Rv strains that are resistant to six different clinically used antibiotics. mdpi.comnih.gov

The table below details the susceptibility of various mono-antibiotic resistant M. tuberculosis H37Rv strains to this compound.

| Resistant to | MIC of this compound (µg/mL) |

| Isoniazid | 12.5 |

| Rifampin | 12.5 |

| Ethambutol | 12.5 |

| Streptomycin | 12.5 |

| Kanamycin | 12.5 |

| Moxifloxacin | 12.5 |

Data from a study evaluating this compound against isogenic mono-resistant M. tuberculosis H37Rv strains. mdpi.com

The consistent activity of this compound against these resistant strains suggests that it does not share the same molecular targets as these common antibiotics. mdpi.comnih.gov This lack of cross-resistance is a promising indicator of a novel mechanism of action. mdpi.comnih.gov

Cellular and Molecular Mechanism of Action Research

Understanding how this compound exerts its antimicrobial effects is crucial for its development as a therapeutic agent. Research into its mechanism of action is ongoing.

Elucidation of Molecular Targets in Bacterial Systems

The precise molecular target of this compound is still under investigation. thieme-connect.com However, studies using proteomics to analyze the bacterial stress response to this compound and a related compound, pseudopterosin G, have provided significant clues. researchgate.netnih.gov This research, conducted on Bacillus subtilis, revealed that both compounds induce a stress response characteristic of agents that target the bacterial cell envelope by interfering with membrane-bound steps of cell wall biosynthesis. researchgate.netnih.gov

The fact that this compound is active against non-replicating persistent M. tuberculosis suggests that its target is likely not involved in cell wall biosynthesis, as antibiotics targeting the cell wall are typically inactive against these dormant forms. mdpi.comnih.gov This has led researchers to hypothesize that this compound may have a unique mode of action. thieme-connect.com To identify the cellular target, activity-based photolabeling strategies using semisynthetic photoaffinity probes are being employed. thieme-connect.com

Impact on Bacterial Cell Envelope Integrity

Microscopy-based assays have confirmed that this compound compromises the integrity of the bacterial cell wall. researchgate.netnih.gov Interestingly, this disruption of the cell wall occurs without affecting the membrane potential. researchgate.netnih.gov Proteomic studies comparing the effects of this compound and pseudopterosin G on B. subtilis have shown that both compounds lead to a response indicative of interference with membrane-associated steps in cell wall synthesis. researchgate.netnih.gov This disruption of the cell envelope is considered a key aspect of their antibacterial activity. researchgate.netnih.gov

Interference with Cell Wall Biosynthesis Pathways

Research into the antibacterial mechanism of this compound has revealed its activity against the integrity of the bacterial cell wall. nih.govresearchgate.net Studies utilizing microscopy-based assays have confirmed that this compound compromises the bacterial cell wall, a critical structure for bacterial survival and integrity. nih.govresearchgate.net This interference with the cell wall does not, however, disrupt the membrane potential. nih.govresearchgate.net

The mode of action of this compound involves targeting the bacterial cell envelope by interfering with the membrane-bound steps of cell wall biosynthesis. nih.govresearchgate.net The bacterial cell wall is a complex structure, with peptidoglycan being a primary and essential component, particularly in Gram-positive bacteria. libretexts.orglibretexts.orgmdpi.com The synthesis of peptidoglycan is a multi-stage process that is a common target for many antibiotics. biomol.comlumenlearning.com While the precise molecular interactions of this compound are still under investigation, its impact is observed on the membrane-associated stages of this synthesis pathway. This mechanism is distinct from some classes of antibiotics that may act on later, extracellular steps of cell wall construction.

Studies comparing this compound to other compounds, such as Pseudopterosin G, have noted that both target the integrity of the Gram-positive cell wall. nih.govresearchgate.net This targeted action against cell wall biosynthesis pathways highlights the potential of this compound as an antibacterial agent. nih.gov

Proteomic Profiling of Bacterial Stress Responses to this compound

To elucidate the specific cellular processes affected by this compound, proteomic profiling has been employed. nih.govresearchgate.net This powerful technique allows for a broad, unbiased analysis of the changes in protein expression within a bacterium upon exposure to a compound. chalmers.sefrontiersin.orgnih.gov In the case of this compound, studies have focused on the model Gram-positive organism, Bacillus subtilis. nih.govresearchgate.net

By treating B. subtilis with sublethal concentrations of this compound, researchers can induce a stress response and analyze the resulting changes in the bacterial proteome. nih.govresearchgate.net The protein expression profile generated by this compound exposure was compared to a comprehensive library of stress response profiles from bacteria treated with various well-characterized antibiotics. nih.govresearchgate.net This comparative analysis revealed that this compound induces a stress response characteristic of agents that specifically target the bacterial cell envelope by interfering with the membrane-bound steps of cell wall biosynthesis. nih.govresearchgate.net

The proteomic data provides a molecular fingerprint of the cellular response to this compound. This response involves the upregulation of specific proteins that are recognized as markers for cell envelope stress. nih.govchalmers.se The analysis of these marker proteins helps to pinpoint the mechanism of action of the compound. nih.gov The table below summarizes key findings from proteomic studies on the bacterial response to this compound.

| Organism | Methodology | Key Finding | Reference |

|---|---|---|---|

| Bacillus subtilis | Gel-based proteomics and mathematical similarity analysis | Induces a stress response characteristic of interference with membrane-bound steps of cell wall biosynthesis. | nih.govresearchgate.net |

| Bacillus subtilis | nanoACQUITY-UPLC-coupled Synapt G2-S-HDMS mass spectrometer | Identification of specific proteins upregulated in response to this compound, serving as markers for cell envelope stress. | ebi.ac.uk |

The proteomic response of B. subtilis to this compound, when compared with its response to Pseudopterosin G, showed that the latter induced a more pronounced proteomic response, which correlates with its lower minimum inhibitory concentration (MIC). nih.govresearchgate.net This difference may be attributed to a more effective association with and penetration into the bacterial cells by Pseudopterosin G. nih.govresearchgate.net Nevertheless, the nature of the stress response for both compounds points to a shared mechanism targeting the cell wall. nih.gov

Structure Activity Relationship Sar Studies of Pseudopteroxazole Derivatives

Systematic Modification of the Pseudopteroxazole Core Structure

Systematic modifications of the this compound core have primarily focused on the diterpene skeleton and the benzoxazole (B165842) portion. Research has led to the synthesis of a variety of new and previously reported compounds to build robust structure-activity relationships. mdpi.com A set of 29 such compounds, including new semi-synthetic pseudopteroxazoles, pseudopteroquinoxalines, and pseudopterosin congeners, were assessed for their in vitro antimicrobial and cytotoxic activities. mdpi.com

One key area of modification has been the C-9 and C-10 substituents on the natural pseudopterosin-like scaffold. mdpi.com Studies have shown that variability in this region is well-tolerated for maintaining activity against Mycobacterium tuberculosis H37Rv and other Gram-positive pathogens. mdpi.com For instance, derivatives featuring phenolic and quinoxaline (B1680401) groups retained antimicrobial activity, indicating a degree of flexibility in the structural requirements at this part of the molecule. mdpi.com

Furthermore, semi-synthetic approaches have been developed for the efficient production of this compound and its analogs from more abundant natural pseudopterosins. nih.gov This has enabled more extensive SAR studies. researchgate.net These synthetic efforts have not only provided access to the natural product itself but have also opened avenues for creating non-natural congeners with potentially improved properties. nih.govthieme-connect.com

Role of the Oxazole (B20620) Moiety in Biological Activity

The oxazole ring is a defining feature of this compound and is crucial for its biological activity. chemistryjournal.net Its role has been investigated by synthesizing derivatives with modified or replaced oxazole moieties.

One important modification was the synthesis of isopseudopteroxazoles, where the positions of the nitrogen and oxygen atoms in the oxazole ring are inverted. mdpi.com Comparative studies revealed that isopseudopteroxazoles exhibited antimicrobial activity very similar to their corresponding this compound counterparts. mdpi.com This suggests that the specific arrangement of heteroatoms in the oxazole ring may not be strictly essential, as long as a similar five-membered heterocyclic ring system is present. However, isothis compound did show some toxicity towards Vero cells, unlike this compound. mdpi.com

Further studies involved substitutions at the C-21 position of the oxazole moiety. Generally, substitutions at this position led to a reduction in activity against M. tuberculosis H37Rv. mdpi.com However, some derivatives, such as the semi-synthetic histidine derivative 21-((1H-imidazol-5-yl)methyl)-pseudopteroxazole (7a/7b), not only retained but even exceeded the potency of the parent compound against both replicating and non-replicating forms of M. tuberculosis. mdpi.comnih.govresearchgate.net This highlights the potential for targeted modifications of the oxazole ring to enhance antimicrobial efficacy.

The replacement of the benzoxazole moiety with a quinoxaline ring also resulted in compounds that retained activity against M. tuberculosis, although they were inactive against MRSA and VRE. mdpi.com This indicates that while the oxazole is important, other heterocyclic systems can substitute for it, albeit with a potential change in the spectrum of activity.

Influence of Lipophilic Moiety Appendages on Antimicrobial Potency

The influence of adding lipophilic groups to the this compound structure has been a key area of investigation in SAR studies. These modifications have been explored to understand their impact on the antimicrobial potency of the parent compound.

In one study, lipophilic moieties were appended to the C-21 position of the oxazole ring. mdpi.com Contrary to what might be expected, these modifications were found to decrease the antimicrobial activity against model mycobacteria, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecium (VRE). mdpi.comnih.gov This suggests that increasing lipophilicity at this specific position is detrimental to the antimicrobial action against these particular pathogens.

However, the broader context of lipophilicity in related compounds shows a more complex picture. For instance, in a series of 1,4-dihydropyridine (B1200194) derivatives, the presence of lipophilic groups was found to be significant for anti-tubercular activity. socialresearchfoundation.com Similarly, studies on other benzoxazole derivatives have shown that hydrophobic substitutes on a phenoxyl side chain can lead to potent activity against both Gram-negative and Gram-positive bacteria. jocpr.com This indicates that the effect of lipophilicity is highly dependent on the specific scaffold and the position of the modification.

The following table presents data on the antimicrobial activity of C-21 substituted this compound derivatives, illustrating the effect of different appendages on potency.

| Compound | Substitution at C-21 | MIC (μg/mL) against M. tuberculosis H37Rv |

|---|---|---|

| This compound (1) | -H | 14 |

| 21-((1H-imidazol-5-yl)methyl)-pseudopteroxazole (7a/7b) | -(1H-imidazol-5-yl)methyl | 13 |

| Isothis compound (22) | -H (regioisomer) | 16 |

| Homothis compound (2) | -CH3 | >128 |

Comparative SAR Studies with Pseudopterosin Analogs

Comparative studies between this compound and pseudopterosin analogs have provided valuable insights into the SAR of these related marine natural products. Both compound classes share the same diterpene aglycone scaffold but differ in the nature of the substituent at the C-9 and C-10 positions; pseudopteroxazoles possess a benzoxazole ring, while pseudopterosins have a glycosidic moiety. researchgate.net

Both pseudopteroxazoles and pseudopterosins are known to possess significant antimicrobial activity against a range of Gram-positive bacteria, including M. tuberculosis. mdpi.comresearchgate.net This suggests that the core diterpene structure is a key determinant of their biological activity. Studies investigating their mechanism of action indicate that both compound classes target the integrity of the bacterial cell wall. researchgate.netnih.gov

However, there are notable differences in their potency and spectrum of activity. For example, pseudopterosin G (PsG) has been shown to have greater potency against Bacillus subtilis compared to this compound, which may be due to a more effective association with and penetration of the bacterial cells. researchgate.net On the other hand, this compound has demonstrated noteworthy activity against multidrug-resistant strains of M. tuberculosis. researchgate.net

The synthesis and evaluation of hybrid and derivative structures have further illuminated these comparative SARs. For instance, replacing the glycosidic sugar of pseudopterosins with other groups has been a strategy to modulate activity. The creation of pseudopteroquinoxalines from the pseudopterosin aglycone yielded compounds with activity against M. tuberculosis, showcasing that the aglycone itself is a versatile scaffold for developing new antimicrobial agents. mdpi.com

The table below provides a comparison of the antimicrobial activity of this compound and a key pseudopterosin congener.

| Compound | Key Structural Feature | MIC (μg/mL) against M. tuberculosis H37Rv | MIC (μg/mL) against MRSA |

|---|---|---|---|

| This compound | Benzoxazole moiety | 14 | 32 |

| Pseudopterosin G-J aglycone | Catechol | >128 | >128 |

Ecological and Environmental Research Involving Pseudopteroxazole

Role of Pseudopteroxazole in Marine Gorgonian Chemical Defense

Marine gorgonians, or sea whips, are sessile organisms that lack physical defenses like shells, forcing them to rely on chemical means to deter threats. Secondary metabolites are the primary defense mechanism for many Caribbean gorgonians against predators and pathogenic microbes. noaa.gov this compound and its structurally related compounds, the pseudopterosins, are key components of this chemical arsenal (B13267) in A. elisabethae. nih.govresearchgate.net

These nitrogen-containing compounds are believed to act as a defense against negative external influences, contributing to the organism's survival and the biodiversity of its habitat. nih.gov The chemical defense provided by these compounds is effective against generalist fish predators. noaa.gov However, some specialist predators have evolved tolerance to these defenses. A notable example is the flamingo tongue snail, Cyphoma gibbosum, an ectoparasite that preys on the tissue of sea plumes, though it does not prefer A. elisabethae compared to other gorgonians. researchgate.net

Beyond deterring larger predators, these compounds play a crucial role in antimicrobial defense. The surface of the gorgonian is constantly exposed to a rich mixture of microorganisms in the water column. acs.org The production of compounds like this compound helps protect the coral from potential pathogens and regulates the settlement of microbes on its surface. researchgate.net

Modulation of Marine Microbial Surface Communities by this compound

The surface of A. elisabethae often appears unfouled by algae or invertebrates, suggesting a potent chemical mechanism for controlling surface colonization, a process in which microbial biofilms play a primary role. noaa.govacs.orgmdpi.com this compound and related pseudopterosins are hypothesized to be central to regulating these surface microbial communities. noaa.gov

Research into the mechanism of action of this compound reveals that it targets the integrity of the bacterial cell envelope, specifically by interfering with the membrane-bound steps of cell wall biosynthesis. animaldiversity.orgthieme-connect.com This action, however, appears to be selective. Studies on various gorgonian extracts and purified compounds, including pseudopterosins, have shown that they exhibit significantly greater inhibitory activity against Gram-positive bacteria than Gram-negative bacteria. noaa.govmdpi.comwhoi.edu This is ecologically significant because the dominant bacteria found on the surface of A. elisabethae are often Gram-negative, such as Proteobacteria and Gammaproteobacteria. noaa.gov

Biogeographical Variation in this compound Production and Ecological Impact

Significant chemical diversity exists within populations of Antillogorgia elisabethae across its wide geographic range in the Caribbean. animaldiversity.orgmdpi.com Studies have documented a high degree of variation in the profile of secondary metabolites, including pseudopterosins and by extension this compound, among specimens collected from different locations such as the Bahamas and the southwestern Caribbean islands of San Andrés and Providencia, Colombia. nih.govmdpi.com Gorgonians from Colombian waters, for instance, have been found to contain novel types of pseudopterosins not seen in other regions. acs.orgmdpi.com

This biogeographical variation in chemical production has profound ecological consequences, particularly for the gorgonian's associated microbial communities. Research comparing the surface microbiomes of A. elisabethae from different regions has revealed striking differences. The bacterial communities on specimens from the Bahamas were found to be highly variable between individual corals and sites. nih.govresearchgate.net In contrast, specimens from Providencia, Colombia, hosted bacterial communities that were observed to be much more stable and highly structured. researchgate.net

This suggests a direct link between the geographic location, the specific chemotype (the profile of chemical compounds) of the gorgonian, and the nature of its microbiome. The variation in the production of defensive compounds like this compound likely influences the recruitment and composition of surface bacteria. Where the chemical defenses are consistent and potent, a more stable and specific microbiome may be established. In areas with different environmental pressures or genetic lineages of the gorgonian, the chemical profile may differ, leading to a more variable microbial community. This variability underscores how local environmental conditions and the coral's genetics can drive chemical adaptations, which in turn shape the ecological interactions at a microbial level.

Data Table: Antimicrobial Activity of Compounds from A. elisabethae

| Compound/Extract | Target Organism | Activity Level | Reference |

| This compound | Mycobacterium tuberculosis | Potent growth inhibitor | nih.govacs.org |

| Seco-pseudopteroxazole (B1246743) | Mycobacterium tuberculosis | Moderate growth inhibitor | acs.org |

| Pseudopterosins (general) | Gram-positive bacteria (S. aureus, E. faecalis) | Good and selective activity | noaa.govmdpi.com |

| Pseudopterosins (general) | Gram-negative bacteria (P. aeruginosa) | Inactive | mdpi.com |

| Gorgonian Extracts | Non-marine bacterial strains | Higher inhibitory activity | whoi.edu |

| Gorgonian Extracts | Marine bacterial strains | Lower inhibitory activity | whoi.edu |

Advanced Analytical Methodologies in Pseudopteroxazole Research

High-Resolution Mass Spectrometry for Metabolite Profiling

Metabolite profiling is the process of identifying and quantifying the metabolic products of a compound within a biological system. ccamp.res.in This is essential for understanding how a substance is processed and transformed, which can reveal potential biotransformation pathways. High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in this field, offering unparalleled precision and accuracy in mass measurements. diva-portal.org

Unlike standard mass spectrometry, HRMS provides extremely accurate mass data, which is critical for determining the elemental composition of unknown metabolites. nih.gov This capability allows researchers to distinguish between molecules with very similar nominal masses, leading to a higher confidence in structural elucidation. diva-portal.org When studying a compound like pseudopteroxazole, HRMS can be employed to analyze samples from in vitro incubations (e.g., with liver microsomes) or in vivo studies to detect and identify novel metabolites. nih.gov The combination of HRMS with techniques like liquid chromatography allows for the separation of complex biological samples prior to mass analysis, ensuring that even low-concentration metabolites can be detected and characterized.

Table 1: Key Advantages of High-Resolution Mass Spectrometry in Metabolite Profiling

| Feature | Description | Relevance to this compound Research |

| High Mass Accuracy | Provides exact mass measurements, typically to within 5 ppm (parts per million), enabling the determination of elemental formulas. diva-portal.orgnih.gov | Crucial for identifying unknown metabolites of this compound by distinguishing their precise chemical formulas from other endogenous molecules. |

| High Resolution | Ability to separate ions with very small mass differences. | Allows for the clear distinction between a potential this compound metabolite and other interfering compounds in a complex biological matrix. |

| Full-Scan Data Acquisition | A generic approach that captures all ions within a specified mass range, allowing for retrospective data mining. nih.gov | Enables the detection of unexpected or unpredicted metabolites without the need for targeted analysis, offering a comprehensive view of biotransformation. |

| Structural Elucidation | When coupled with fragmentation techniques (MS/MS), HRMS provides detailed structural information on metabolites. diva-portal.org | Facilitates the characterization of the precise chemical structure of this compound metabolites, helping to map its metabolic pathway. |

Chromatographic-Mass Spectrometric Coupling Techniques in this compound Analysis

The analysis of compounds within complex mixtures, such as extracts from marine organisms or biological samples, requires a separation step before detection. creative-proteomics.comwiley.com Coupling a chromatographic system with a mass spectrometer combines the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry. nih.gov This hyphenated approach is indispensable in natural product research. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent of these techniques in this compound research. researchgate.netmdpi.com In this setup, a liquid chromatograph first separates the components of a sample. The separated components then flow into the mass spectrometer's ion source, where they are ionized and subsequently analyzed based on their mass-to-charge ratio. nih.gov

Research on this compound and its derivatives has utilized various forms of this coupling:

LC-MSE Analysis : This specific technique was employed in a study investigating the mechanism of action of this compound in Bacillus subtilis. LC-MSE is a data-independent acquisition method that alternates between low and high collision energy, capturing both precursor and fragment ion information in a single run. This allowed for a comparison of the cellular penetration of this compound and a related compound, pseudopterosin G. researchgate.netnih.gov

ELSD LCMS : In the synthesis and purification of this compound derivatives, Evaporative Light Scattering Detection (ELSD) coupled with LCMS was used. mdpi.com ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for a wide range of compounds. Its coupling with MS provides both quantitative (from ELSD) and identity (from MS) information.

RP-HPLC : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has been used for the purification of semi-synthetic this compound derivatives, demonstrating its utility in isolating specific compounds for further study. mdpi.com

Table 2: Chromatographic-Mass Spectrometric Techniques in this compound Research

| Technique | Principle | Application in this compound Research | Citation |

| LC-MSE | A data-independent acquisition LC-MS method that collects precursor and fragment ion data simultaneously. | Used to compare the cellular association and penetration of this compound in Bacillus subtilis. | researchgate.netnih.gov |

| ELSD LCMS | Combines liquid chromatography with an evaporative light scattering detector and a mass spectrometer. | Employed for the purification and analysis of newly synthesized this compound derivatives. | mdpi.com |

| RP-HPLC | A chromatographic technique using a non-polar stationary phase for the separation of compounds. | Utilized for the purification of a triflate intermediate during the synthesis of this compound analogs. | mdpi.com |

Application of Omics Technologies (e.g., Proteomics) in Mechanism Studies

Understanding the specific biological target and mechanism of action of an antimicrobial agent like this compound is a central goal of drug discovery. upeikerrlab.ca Omics technologies, particularly proteomics, offer a global view of molecular changes within an organism in response to a substance. frontiersin.org Proteomics is the large-scale study of proteins, their structures, and their functions, and it has proven to be a powerful tool for generating hypotheses about a drug's mode of action. nih.gov

Research into this compound's mechanism has leveraged proteomics in two distinct and informative ways:

Affinity-Based Proteomics: To investigate this compound's activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, a more targeted proteomics approach was used. islandscholar.ca Researchers prepared semi-synthetic versions of this compound to be used as "probes" in affinity chromatography. upeikerrlab.caislandscholar.ca This technique involves immobilizing the probe on a solid support and passing a lysate of bacterial proteins over it. Proteins that bind to the this compound probe are captured and can then be eluted and identified using mass spectrometry. This strategy led to the identification of a putative protein target: (3R)-hydroxyacyl-ACP dehydratase subunit C (HadC). islandscholar.ca This enzyme is involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This finding suggests that this compound may exert its antitubercular effect by inhibiting this crucial pathway. islandscholar.ca

Table 3: Proteomics Approaches in this compound Mechanism of Action Studies

| Proteomics Approach | Organism Studied | Key Findings | Implied Mechanism of Action | Citation |

| Gel-Based Proteomic Profiling | Bacillus subtilis | The protein expression profile after treatment resembled the response to cell wall synthesis inhibitors. | Targets the integrity of the gram-positive cell envelope by interfering with membrane-bound steps of cell wall biosynthesis. | researchgate.netnih.gov |

| Affinity Chromatography | Mycobacterium tuberculosis | Identified (3R)-hydroxyacyl-ACP dehydratase subunit C (HadC) as a putative protein target. | Inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. | islandscholar.ca |

Future Research Directions and Challenges for Pseudopteroxazole

Exploration of Undiscovered Biological Activities

While pseudopteroxazole is primarily recognized for its activity against Mycobacterium tuberculosis, including multidrug-resistant strains, its full biological activity spectrum is likely not yet fully understood. researchgate.netmdpi.comresearchgate.net Future research should focus on screening this compound and its derivatives against a wider array of pathogens and disease models.

Key areas for exploration include:

Antiviral and Antiparasitic Activities: Given the broad-ranging activities of many marine natural products, investigating the efficacy of this compound against various viruses and parasites is a logical next step.

Anti-inflammatory and Analgesic Properties: The parent family of compounds, the pseudopterosins, are known for their potent anti-inflammatory and analgesic effects. nih.govresearchgate.net Although this compound has a different aglycone moiety, it is plausible that it retains some of this activity. researchgate.net Systematic evaluation of its anti-inflammatory potential could open new therapeutic avenues. frontiersin.org

Anticancer Activity: Some pseudopterosin derivatives have shown cytotoxic effects against certain cancer cell lines. researchgate.netresearchgate.net A comprehensive screening of this compound against a panel of human cancer cell lines is warranted to explore its potential as an anticancer agent.

Development of Novel Synthetic Strategies for Accessing Complex Analogs

The total synthesis of this compound has been achieved through various routes, but these are often lengthy and complex. researchgate.netnoaa.govnih.govnih.govnih.gov The development of more efficient and versatile synthetic strategies is crucial for producing a diverse range of analogs for structure-activity relationship (SAR) studies. These studies are essential for optimizing the compound's therapeutic properties. researchgate.netnih.gov

Future synthetic efforts should focus on:

Late-Stage Functionalization: Developing methods for the late-stage modification of the this compound core would allow for the rapid generation of a library of derivatives with diverse functionalities. nih.gov

Stereoselective Synthesis: Refining stereoselective methods to control the complex stereochemistry of the molecule will enable the synthesis of specific stereoisomers and help to elucidate the stereochemical requirements for biological activity. researchgate.netnih.govnih.gov

Mechanistic Studies on Host-Pathogen Interactions Mediated by this compound

A significant challenge in the development of this compound as a therapeutic agent is the incomplete understanding of its mechanism of action. researchgate.netresearchgate.net While it is known to inhibit the growth of M. tuberculosis, the precise molecular targets and pathways it perturbs remain to be fully elucidated. researchgate.netmdpi.com

Future research should aim to:

Identify Molecular Targets: Employing techniques such as proteomics, genomics, and affinity-based probes can help to identify the specific cellular components that this compound interacts with within the pathogen. researchgate.net

Elucidate the Mechanism of Action: Detailed studies are needed to understand how this compound disrupts essential cellular processes in pathogens. Recent research suggests that both this compound and pseudopterosin G target the integrity of the gram-positive cell wall by interfering with membrane-bound steps of cell wall biosynthesis. researchgate.net

Investigate Host-Pathogen Dynamics: Understanding how this compound modulates the interaction between the host immune system and the pathogen is crucial. sheffield.ac.uknih.govfrontiersin.orgmdpi.com This includes investigating its effects on host cell signaling pathways and immune responses.

Sustainable Sourcing and Production Methodologies for Research Scale

The natural source of this compound is the sea whip Antillogorgia elisabethae (formerly Pseudopterogorgia elisabethae). mdpi.comnoaa.gov Relying on the collection of this marine organism for the supply of this compound is not sustainable in the long term and poses a threat to marine ecosystems. dntb.gov.ua Therefore, developing sustainable methods for its production is a critical challenge.

Potential solutions include:

Aquaculture: Establishing aquaculture techniques for the cultivation of A. elisabethae could provide a more controlled and sustainable source of the natural product.

Metabolic Engineering and Synthetic Biology: Engineering microorganisms to produce this compound or its precursors through fermentation is a promising and highly sustainable approach. acs.org This would involve identifying and transferring the biosynthetic gene cluster responsible for its production into a suitable microbial host.

Semi-synthesis: Developing efficient semi-synthetic routes starting from more abundant natural precursors could also alleviate the supply issue. nih.govnih.gov

The principles of sustainable sourcing, which emphasize minimizing environmental and social impact, should guide these efforts. brightest.iomdpi.comresearchgate.netapacsci.com

Computational Chemistry and Molecular Modeling in this compound Research

Computational approaches are becoming increasingly indispensable in drug discovery and development. mdpi.commdpi.comnih.govresearchgate.net In the context of this compound research, computational chemistry and molecular modeling can play a significant role in accelerating progress. anu.edu.aukallipos.grgoogle.com

Applications of computational tools include:

Virtual Screening: In silico screening of compound libraries can help to identify other potential biological targets for this compound and its analogs. tandfonline.com

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling can guide the design of new analogs with improved potency and selectivity. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound to its molecular targets and to understand the dynamics of these interactions at an atomic level, providing insights into its mechanism of action. mdpi.comtandfonline.comunina.it

By integrating these computational methods with experimental research, scientists can more efficiently navigate the challenges and capitalize on the opportunities presented by this fascinating marine natural product.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.